Methyl 2-(ethylamino)butanoate

Description

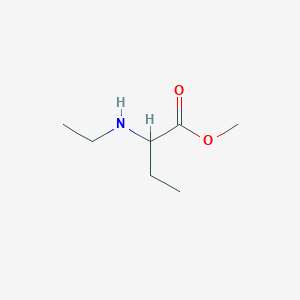

Methyl 2-(ethylamino)butanoate (C₇H₁₅NO₂) is an amino ester derivative characterized by a branched aliphatic chain with an ethylamine substituent at the second carbon of the butanoate backbone. Its hydrochloride salt form (CID 60786868) has been structurally validated via SMILES notation (CCC(C(=O)OC)NCC) and InChIKey BBVDEHZNODTJDM-UHFFFAOYSA-N . The compound’s molecular framework combines ester and secondary amine functionalities, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

methyl 2-(ethylamino)butanoate |

InChI |

InChI=1S/C7H15NO2/c1-4-6(8-5-2)7(9)10-3/h6,8H,4-5H2,1-3H3 |

InChI Key |

BBVDEHZNODTJDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 2-(ethylamino)butanoate typically involves the esterification of butanoic acid with methanol in the presence of a catalyst. One common method includes the use of acid chlorides with alcohols to form esters . Another method involves the nucleophilic acyl substitution of an acid chloride with an alcohol .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes are optimized for high yield and purity, using catalysts such as sulfuric acid or hydrochloric acid to accelerate the reaction . The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)butanoate undergoes several types of chemical reactions, including:

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Hydrolysis: Butanoic acid and methanol.

Reduction: Corresponding alcohol.

Substitution: Varies based on the nucleophile used.

Scientific Research Applications

Methyl 2-(ethylamino)butanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of ester reactions and mechanisms.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(ethylamino)butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which can then participate in further biochemical reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Key Substituents | Functional Groups |

|---|---|---|---|

| Methyl 2-(ethylamino)butanoate | C₇H₁₅NO₂ | Ethylamino, methyl ester | Ester, secondary amine |

| Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate | C₉H₁₅F₃NO₂ | Trifluoroethylamino, dimethyl, (S)-configuration | Ester, secondary amine, trifluoromethyl |

| Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride | C₇H₁₂ClNO₂ | Cyclobutane ring, methylamino | Ester, secondary amine, cyclic structure |

| Methyl 2-benzoylamino-3-oxobutanoate | C₁₂H₁₃NO₄ | Benzoylamino, ketone | Ester, amide, ketone |

Key Observations :

- Fluorinated Analog: The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the ethylamino group in the target compound .

- Aromatic Influence: Methyl 2-benzoylamino-3-oxobutanoate incorporates a benzoyl group and ketone, enabling participation in condensation reactions (e.g., enamino ester synthesis), unlike the aliphatic ethylamino derivative .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | Trifluoroethylamino Analog | Cyclobutane Derivative |

|---|---|---|---|

| LogP | ~1.2 (predicted) | ~2.5 (due to CF₃ group) | ~0.8 (polar cyclic) |

| Water Solubility | Moderate | Low | High (HCl salt) |

| Metabolic Stability | Moderate | High | Moderate |

Notes:

Biological Activity

Methyl 2-(ethylamino)butanoate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is an ester derived from butanoic acid and ethylamine. Its chemical structure contributes to its biological activity, allowing it to interact with various biological targets. The presence of the ethylamino group enhances its ability to engage in hydrogen bonding and π-π interactions, which are crucial for binding to receptors or enzymes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth.

- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects. It has been evaluated for its ability to induce apoptosis in cancer cell lines, although further studies are needed to elucidate its mechanisms fully.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- The compound may modulate enzyme activity by acting as a competitive inhibitor or substrate.

- Its structural features allow it to bind selectively to specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : In a study published in a peer-reviewed journal, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) value as low as 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

- Anticancer Activity : A separate study investigated the effect of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations ranging from 50 to 100 µM, with an IC50 value determined to be approximately 75 µM.

- Mechanistic Insights : Research utilizing molecular docking simulations has suggested that this compound binds effectively to the active site of certain enzymes involved in cancer metabolism, potentially altering their function and leading to reduced tumor growth.

Data Table: Biological Activity Summary

| Biological Activity | Effectiveness | Tested Organisms/Cell Lines | Reference |

|---|---|---|---|

| Antimicrobial | MIC: 32 µg/mL | Staphylococcus aureus | |

| Anticancer | IC50: ~75 µM | MCF-7 breast cancer cells | |

| Enzyme Interaction | Competitive Inhibitor | Various metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.